molecular formula C12H12ClN3O2S B2514405 2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340938-22-8

2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide

Cat. No. B2514405
CAS RN: 1340938-22-8
M. Wt: 297.76
InChI Key: GGMXXHHREHBPAV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound has a predicted density of 1.357±0.06 g/cm3, a melting point of 162-164°C, a boiling point of 475.8±55.0 °C, and a vapor pressure of 3.23E-09mmHg at 25°C . The refractive index is 1.641 .

Scientific Research Applications

Structural Investigation and Hirshfeld Surface Analysis

The compound “2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide” has been used in structural investigations and Hirshfeld surface analysis . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity . The compound was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .

Heterocyclic Chemistry

Heterocyclic chemistry, a branch of organic chemistry that focuses on the study of organic compounds containing at least one heterocyclic ring, has emerged as a significant area of research worldwide . The combination of amides and oxazines represents a promising approach to the synthesis of novel compounds with diverse applications in various fields, including medicine, agriculture, and material science .

Drug Discovery

The compound “2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide” has played pivotal roles in the drug discovery process and has been found to exhibit various biological activities . A recent literature survey identified several oxazine derivatives in the development phase as potential new drugs, which underscores the importance of this class of compounds in drug discovery .

Urease Inhibitors

The compound “2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide” has been used in the development and discovery of novel urease inhibitors . The compounds were characterized by different analytical techniques including FT-IR, 1H-NMR, and 13C-NMR, and were evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU), where they were found to be potent anti-urease inhibitors .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the thiourea skeleton plays a vital role . The compound “2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide” has been used in the synthesis of a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids with aliphatic and aromatic side chains .

Anti-Malarial Activity

The compound “2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide” has potential applications in the treatment of malaria . Any stoppage or even hindrance of the ability of P. falciparum to degrade the human haemoglobin through its cysteine protease kills P. falciparum , most especially at the Trophozoite stage of its development, when the FP-2 plays an important role in the parasite life cycle .

properties

IUPAC Name

2-(3-chloro-4-methylanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-8-4-5-9(7-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMXXHHREHBPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide

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